N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
- This compound is a mouthful, but let’s break it down. Its systematic name is N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide .
- Structurally, it combines a benzofuran ring, a thiophene ring, and an amide functional group.
- The compound’s molecular formula is C19H19F2NO4S .
- It has a molecular weight of approximately 395.42 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may involve multi-step syntheses, protecting groups, and purification techniques.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Potential reactions include oxidation, reduction, substitution, and amidation.
- Common reagents could be oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- In chemistry, it might serve as a building block for drug discovery or materials synthesis.
- In biology, researchers could explore its interactions with enzymes or receptors.
- In medicine, investigations may focus on potential therapeutic effects.
- In industry, applications could range from agrochemicals to polymers.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific studies.
- It could target specific proteins, pathways, or cellular processes.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds.
- Researchers might compare it to structurally related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C23H24FNO4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-ethyl-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24FNO4S/c1-3-16-8-9-21-19(12-16)15(2)22(29-21)23(26)25(18-10-11-30(27,28)14-18)13-17-6-4-5-7-20(17)24/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
InChI Key |
WYZFKRZOWKMNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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